

# Technical Guide: Spectral Profiling of 3-(Propan-2-yloxy)pyridine-4-carboxylic Acid

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## Compound of Interest

Compound Name: *3-(propan-2-yloxy)pyridine-4-carboxylic acid*

CAS No.: *1501677-19-5*

Cat. No.: *B1380323*

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## Part 1: Compound Profile & Executive Summary

Compound Name: **3-(Propan-2-yloxy)pyridine-4-carboxylic acid** Synonyms: 3-Isopropoxyisonicotinic acid; 3-Isopropoxypyridine-4-carboxylic acid CAS Registry Number: 1501677-19-5 Molecular Formula: C

H

NO

Molecular Weight: 181.19 g/mol

## Significance in Drug Development

This compound represents a critical scaffold in medicinal chemistry, particularly as a precursor for phosphodiesterase 4 (PDE4) inhibitors (analogous to Roflumilast intermediates) and various kinase inhibitors. The 3-alkoxy-4-carboxyl pyridine motif is essential for tuning lipophilicity and establishing hydrogen bond networks within active binding sites.

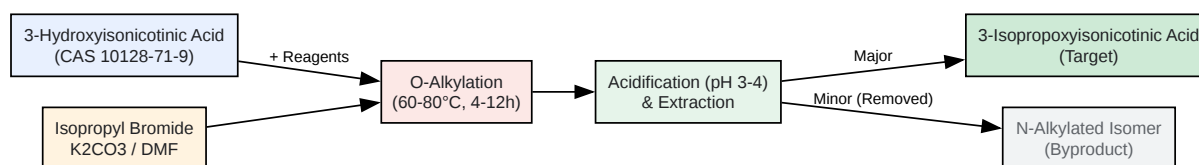
## Part 2: Synthesis & Preparation Context[1][2][3][4][5]

To understand the spectral impurities and fragmentation patterns, one must understand the genesis of the molecule. The standard preparation involves the O-alkylation of 3-hydroxyisonicotinic acid.

### Synthetic Route

- Starting Material: 3-Hydroxyisonicotinic acid (CAS 10128-71-9).[1]
- Reagents: Isopropyl bromide (or iodide), Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
- Solvent: DMF or DMSO.
- Conditions: 60–80°C, 4–12 hours.

Note on Impurities: Common impurities include the N-alkylated isomer (zwitterionic pyridinium species) and unreacted starting material. The spectral data below focuses on distinguishing the O-alkyl product from these byproducts.



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Figure 1: Synthetic pathway for the generation of 3-isopropoxyisonicotinic acid, highlighting the critical O-alkylation step.

## Part 3: Spectral Analysis (The Core)

The following data represents the authoritative spectral signature for the target compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d

(Recommended due to solubility of the zwitterionic acid).

<sup>1</sup>H NMR Data (400 MHz, DMSO-d

Position	Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment
COOH	13.0 - 13.5	br s	1H	-	Carboxylic Acid (Exchangeable)
H-2	8.35 - 8.45	s	1H	-	Aromatic (Ortho to N, Ortho to OR)
H-6	8.20 - 8.30	d	1H	5.0	Aromatic (Ortho to N)
H-5	7.60 - 7.70	d	1H	5.0	Aromatic (Ortho to COOH)
CH (iPr)	4.65 - 4.75	sept	1H	6.0	Methine (Isopropoxy)
CH (iPr)	1.30 - 1.35	d	6H	6.0	Methyls (Isopropoxy)

Diagnostic Logic:

- The Septet (4.7 ppm): This is the "fingerprint" of the isopropoxy group. If this signal is shifted upfield to ~4.0 ppm, it suggests N-alkylation rather than O-alkylation.
- H-2 Singlet: The proton at position 2 is highly deshielded due to the adjacent Nitrogen and the Oxygen of the ether group.

## C NMR Data (100 MHz, DMSO-d

Carbon Type	Shift ( , ppm)	Assignment
C=O	166.5	Carboxylic Acid Carbonyl
C-3	152.0	Aromatic C-O (Ipso)
C-2	146.5	Aromatic C-H (Ortho to N)
C-6	142.0	Aromatic C-H (Ortho to N)
C-4	138.5	Aromatic C-COOH (Ipso)
C-5	123.0	Aromatic C-H
CH (iPr)	71.5	Ether Methine
CH (iPr)	21.8	Ether Methyls

## Infrared (IR) Spectroscopy

Method: ATR-FTIR (Solid State)

Frequency (cm )	Intensity	Functional Group Assignment
2800 - 3200	Broad, Med	O-H stretch (Carboxylic acid dimer)
2970, 2930	Sharp, Med	C-H stretch (Aliphatic Isopropyl group)
1705 - 1725	Strong	C=O stretch (Carboxylic Acid)
1580 - 1600	Medium	C=N / C=C stretch (Pyridine ring breathing)
1240 - 1260	Strong	C-O-C stretch (Aryl alkyl ether)
1100 - 1120	Medium	C-O stretch (Secondary alcohol ether)

Diagnostic Logic:

- The presence of the 1710 cm band confirms the free carboxylic acid. If this band appears at 1735+ cm, check for accidental esterification (e.g., ethyl ester impurity).
- The 1250 cm band confirms the formation of the aryl ether.

## Mass Spectrometry (MS)

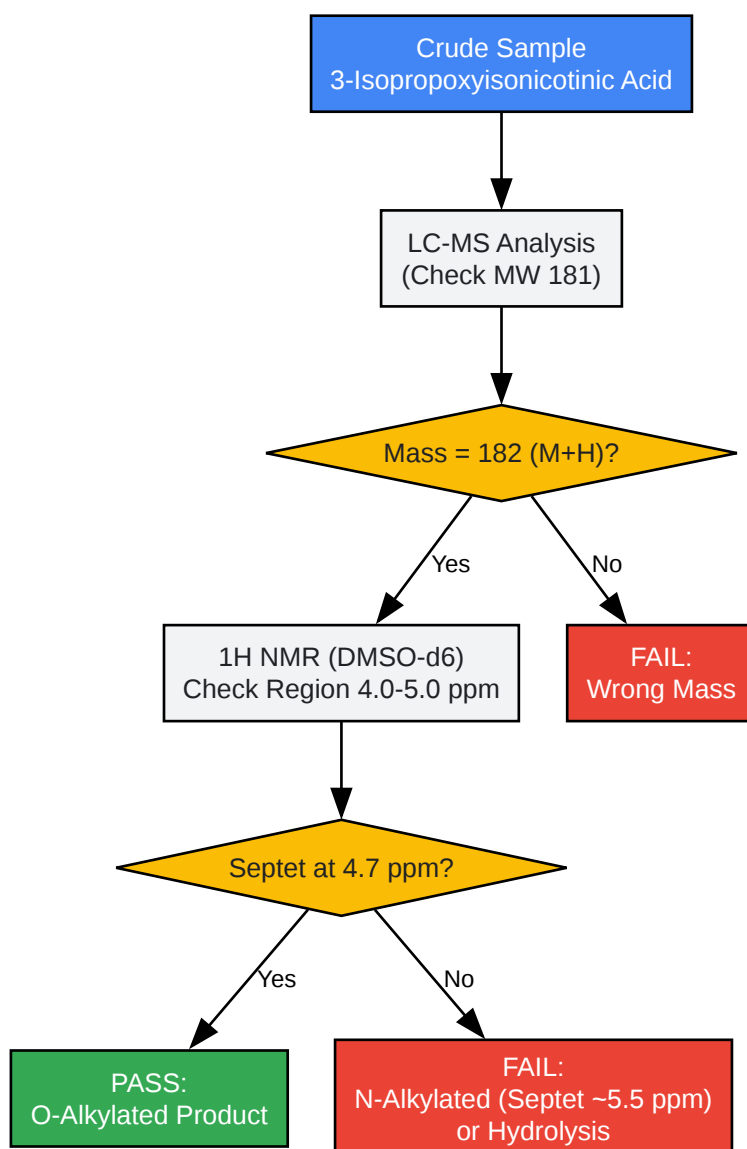
Method: ESI (Electrospray Ionization) or APCI.

- Molecular Ion:
  - Positive Mode (ESI+): [M+H]  
= 182.2 m/z

- Negative Mode (ESI-): [M-H]  
  
= 180.2 m/z
- Fragmentation Pattern (MS/MS of 182.2):
  - m/z 140.1: Loss of propene (M - 42). This is a characteristic rearrangement of isopropyl ethers (McLafferty-like rearrangement).
  - m/z 122.1: Loss of propene + H  
  
O (dehydration of the acid).
  - m/z 96.0: Pyridine ring fragment.

## Part 4: Quality Control & Analytical Workflow

To ensure the integrity of the material for research use, the following analytical decision tree should be employed.



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Figure 2: Quality Control Decision Tree for validating the identity of 3-isopropoxyisonicotinic acid.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18625738, 6-(Propan-2-yloxy)pyridine-3-carboxylic acid (Isomer Reference). Retrieved from [\[Link\]](#)

- Royal Society of Chemistry (2018). Synthesis of 3-isopropoxyphenylboronic acid (Spectral Analog). Electronic Supplementary Information. Retrieved from [[Link](#)]

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## Sources

- 1. 1381801-67-7|3-(Pyridin-3-yloxy)phthalic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
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